N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Overview
Description
“N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide” is a boronic acid derivative . It is also known as “4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester” or "N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide" .
Synthesis Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound has been identified by FT-IR, 1 H NMR, and mass spectroscopy .Molecular Structure Analysis
The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound has been used in various reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Furthermore, it can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical and Chemical Properties Analysis
The compound has a molecular weight of 373.27 . The refractive index n20/D is 1.396 (lit.) . The boiling point is 42-43 °C/50 mmHg (lit.) , and the density is 0.882 g/mL at 25 °C (lit.) . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Molecular Synthesis and Characterization
Research in molecular synthesis and characterization focuses on developing new compounds and understanding their structural properties. The sulfanilamide derivative containing a boronate ester group, similar in structure to the compound , was characterized for its crystalline structure, indicating its potential for further chemical and biological application studies (Westcott et al., 2004).
Enzyme Inhibition for Therapeutic Targets
Benzenesulfonamides have been studied for their potential as enzyme inhibitors, targeting specific enzymes for therapeutic purposes. For instance, ureido-substituted benzenesulfonamides showed significant inhibition of carbonic anhydrase IX, a target for antimetastatic therapy in breast cancer, demonstrating the role of these compounds in developing novel drug candidates (Pacchiano et al., 2011).
Anticancer and Antimicrobial Activity
The synthesis of novel benzenesulfonamide derivatives and their evaluation for anticancer and antimicrobial activity highlight the potential of these compounds in addressing significant health challenges. For example, some derivatives exhibited promising activity against human cancer cell lines and specific microbial strains, underscoring the importance of benzenesulfonamide compounds in medicinal chemistry (Kausar et al., 2019).
Photodynamic Therapy and Photosensitizers
Benzenesulfonamide derivatives have been explored for their role in photodynamic therapy, a treatment approach for cancer. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrated high singlet oxygen quantum yield, indicating its potential as an effective photosensitizer for cancer treatment (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition for Ocular Pressure Management
Benzenesulfonamides incorporating flexible triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme target for lowering intraocular pressure in glaucoma treatment. This research underscores the versatility of benzenesulfonamide derivatives in developing treatments for a range of conditions, including ocular diseases (Nocentini et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of aggregation-induced emission molecules , suggesting potential interactions with various molecular targets involved in these processes.
Mode of Action
The compound’s mode of action is primarily through its boronic acid pinacol ester group . This group enables the Suzuki coupling reaction , a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. This reaction is crucial in the synthesis of various organic compounds.
Biochemical Pathways
The compound plays a significant role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in various biochemical pathways, particularly in the synthesis of biaryl compounds. The compound’s boronic acid group reacts with aryl halides or vinyl halides in the presence of a base and a palladium catalyst to form the coupled product .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and reactivity.
Biochemical Analysis
Biochemical Properties
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Molecular Mechanism
It is known that boronic acid derivatives have unique structures that confer good biological activity and pharmacological effects .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-15(13-11-14)20-25(21,22)16-8-6-5-7-9-16/h5-13,20H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJJINDBXNBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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